N-ethyl-2-(4-iodophenoxy)acetamide
Overview
Description
N-ethyl-2-(4-iodophenoxy)acetamide is a versatile chemical compound with the molecular formula C10H12INO2. It is characterized by the presence of an ethyl group, an iodophenoxy group, and an acetamide moiety. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-iodophenoxy)acetamide typically involves the halogenation of a precursor compound followed by a series of reactions to introduce the ethyl and acetamide groups. One common method includes the following steps :
Halogenation: A compound is halogenated using a halogenating agent to introduce the iodine atom.
Hydrolysis: The halogenated compound undergoes hydrolysis to form an intermediate.
Esterification: The intermediate is esterified to introduce the ethyl group.
Amine Transesterification: The esterified compound undergoes amine transesterification to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-iodophenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
N-ethyl-2-(4-iodophenoxy)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-ethyl-2-(4-iodophenoxy)acetamide can be compared with other similar compounds, such as phenoxyacetamides and their derivatives. Some similar compounds include :
Phenoxyacetamide: A compound with similar structural features but without the ethyl and iodine groups.
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: A derivative with additional functional groups that confer different properties.
N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide: Another derivative with unique pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-ethyl-2-(4-iodophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-2-12-10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMABUXULDCPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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